

AT7867 Dihydrochloride: In Vitro Assay Protocols and Application Notes

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Compound of Interest		
Compound Name:	AT7867 dihydrochloride	
Cat. No.:	B605655	Get Quote

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Introduction

AT7867 dihydrochloride is a potent, ATP-competitive inhibitor of the AGC kinase family, demonstrating significant activity against Akt (Protein Kinase B) isoforms, p70 ribosomal S6 kinase (p70S6K), and protein kinase A (PKA).[1] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, metabolism, and cell cycle progression, making it a key target in cancer therapy. AT7867 has been shown to inhibit Akt signaling and the proliferation of multiple human cancer cell lines.[2] It also demonstrates the ability to induce apoptosis in tumor cells.[3] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of AT7867 dihydrochloride.

Mechanism of Action

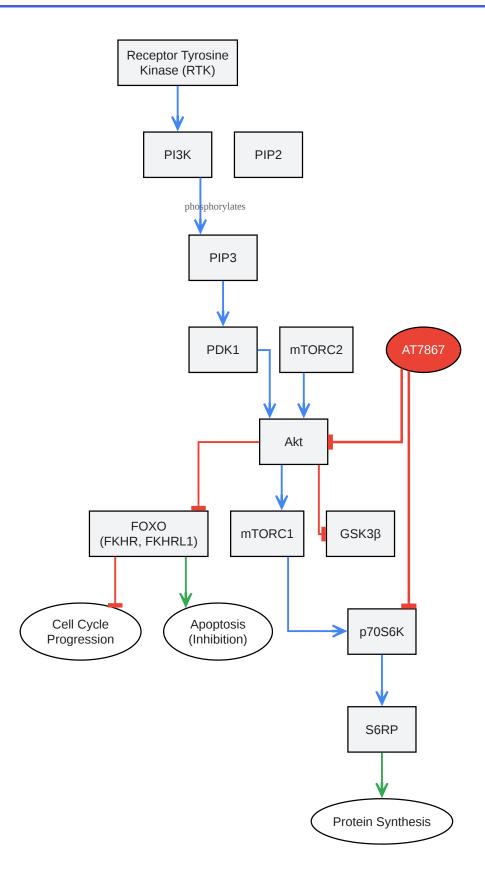
AT7867 exerts its biological effects primarily through the inhibition of the PI3K/Akt signaling pathway. As a potent inhibitor of Akt1, Akt2, and Akt3, it prevents the phosphorylation of downstream substrates, such as glycogen synthase kinase 3 beta (GSK3β).[2][3] Furthermore, AT7867 inhibits p70S6K, a downstream effector of the mTOR pathway, which in turn affects the phosphorylation of the S6 ribosomal protein (S6RP).[1][2] This dual inhibition of Akt and p70S6K effectively blocks crucial pathways involved in tumor cell growth and survival.[2]



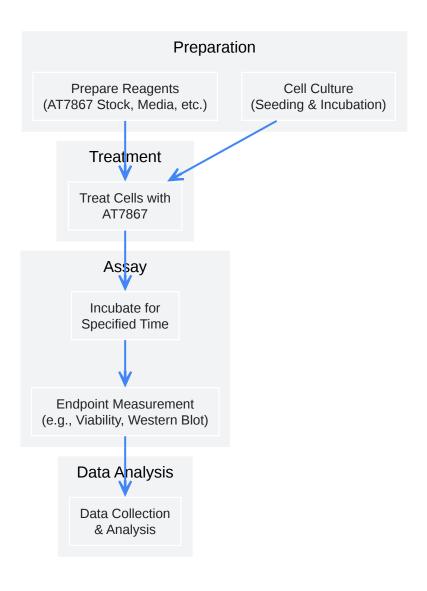


Signaling Pathway









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References

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- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC



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- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth PubMed [pubmed.ncbi.nlm.nih.gov]
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